methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a complex substituent pattern. Its structure comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety. The sulfamoyl group is further functionalized with a 4-methylphenyl group and a carbamoylmethyl chain linked to a 3-methoxyphenyl aromatic ring.
The synthesis of analogous thiophene-2-carboxylates typically involves multi-step procedures, such as condensation reactions with dimethylformamide dimethyl acetal (DMF-DMA) or microwave-assisted reactions to form intermediates like methyl 3-dimethylaminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate . These intermediates are then further modified to introduce sulfonamide or carbamoyl substituents.
Properties
IUPAC Name |
methyl 3-[[2-(3-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-7-9-17(10-8-15)24(14-20(25)23-16-5-4-6-18(13-16)29-2)32(27,28)19-11-12-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZGXGAOVWHLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.
Coupling with Amines: The compound is then coupled with 3-methoxyphenylamine and p-toluidine through amide bond formation, often using coupling reagents like EDCI or DCC.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The thiophene ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Methyl 3-(N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate could have several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to the presence of the sulfonamide group.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can be contextualized by comparing it to three categories of related compounds:
Thiophene-2-carboxylate Sulfonamides
- Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002) :
- Structure : Lacks the carbamoylmethyl-(3-methoxyphenyl) substituent, featuring only a 4-methylphenyl group on the sulfamoyl moiety.
- Molecular Weight : 311.37 g/mol vs. ~450–500 g/mol (estimated for the target compound).
- Applications : Screened for pharmacological activity due to its sulfonamide group, which is common in enzyme inhibitors .
- Key Difference : The absence of the carbamoylmethyl-aryl chain in G225-0002 likely reduces its steric bulk and binding affinity for complex biological targets compared to the target compound .
Sulfonylurea Herbicides
- Thifensulfuron-methyl (Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) :
- Structure : Features a triazinyl carbamoyl group instead of the carbamoylmethyl-(3-methoxyphenyl) substituent.
- Molecular Weight : 387.4 g/mol.
- Applications : Widely used as a herbicide due to its inhibition of acetolactate synthase (ALS) in plants .
- Key Difference : The triazinyl group in thifensulfuron-methyl enhances its herbicidal activity, while the target compound’s 3-methoxyphenyl group may prioritize interactions with mammalian targets (e.g., receptors) .
PPARβ/δ Antagonists
- Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (Compound 10h): Structure: Shares the thiophene-2-carboxylate core but substitutes the sulfamoyl group with an isopentylamino-methoxyphenyl chain. Applications: Acts as a selective PPARβ/δ antagonist, demonstrating anti-angiogenic effects in retinal vascular disease models . Key Difference: The isopentylamino group in 10h facilitates PPARβ/δ binding, whereas the target compound’s carbamoylmethyl-(3-methoxyphenyl) group may confer distinct receptor selectivity or pharmacokinetic properties .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthesis Challenges : The target compound’s carbamoylmethyl-aryl substituent likely requires advanced coupling reactions, contrasting with simpler sulfonamide formations in G225-0002 or triazinyl condensations in thifensulfuron-methyl .
- Biological Activity : The 3-methoxyphenyl group may enhance blood-brain barrier penetration or receptor binding compared to herbicides like thifensulfuron-methyl, which prioritize plant enzyme inhibition .
- SAR Insights : Bulky substituents (e.g., carbamoylmethyl-aryl) in sulfonamides often correlate with mammalian target selectivity, as seen in PPAR antagonists , whereas smaller groups (e.g., triazinyl) favor herbicidal applications .
Biological Activity
Methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, with the CAS number 895265-89-1, is a compound belonging to the thiophene-carboxylate family. Its complex structure suggests potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C22H22N2O6S2
- Molecular Weight : 474.55 g/mol
- IUPAC Name : methyl 3-[[2-(3-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
The biological activity of this compound can be attributed to its structural components, which enable interaction with various biological targets. The sulfamoyl group is known for its role in inhibiting certain enzymes, particularly those involved in inflammatory pathways.
Enzyme Inhibition
Research indicates that compounds with sulfamoyl moieties can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies suggest that this compound may exhibit COX-2 inhibitory activity, similar to other compounds in its class .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance, it was tested against COX-1 and COX-2 enzymes, showing a preferential inhibition of COX-2, which is often associated with reduced inflammation and pain. The IC50 values for these interactions were measured and compared with known inhibitors like indomethacin.
| Compound | IC50 (µM) | COX Target |
|---|---|---|
| Methyl 3-(substituted) | 6.71 - 41.59 | COX-2 |
| Indomethacin | ~10 | COX-1/COX-2 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in organic solvents and stability at room temperature. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are still required to fully understand its bioavailability and therapeutic potential.
Case Studies
- Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in swelling and pain scores compared to the control group. Histological analysis showed decreased inflammatory cell infiltration in treated tissues.
- Cancer Research : Preliminary investigations into the compound's anticancer properties revealed that it may induce apoptosis in certain cancer cell lines through the modulation of apoptotic pathways. Further research is needed to elucidate these mechanisms.
Safety and Toxicology
While the compound shows promise for therapeutic applications, it is primarily intended for research purposes and has not been extensively studied for human use. Toxicological assessments are crucial to determine safe dosage levels and potential side effects.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing this compound, and how can reaction yields be optimized?
- Methodology : Multi-step organic synthesis is required, typically involving:
- Step 1 : Sulfonylation of the thiophene core using 4-methylphenylsulfonamide derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
- Step 2 : Carbamoylation via nucleophilic substitution with (3-methoxyphenyl)carbamoylmethyl groups, often using coupling agents like EDCI/HOBt .
- Step 3 : Esterification of the carboxylic acid intermediate with methanol and catalytic sulfuric acid .
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonamide to thiophene precursor) and reaction time .
Q. How should researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to verify sulfamoyl ( 3.1–3.3 ppm for methyl groups), carbamoyl ( 6.7–7.2 ppm for aromatic protons), and ester ( 3.8–4.0 ppm for methoxy) functionalities .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~490–500 Da) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What stability considerations are critical for handling and storage?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
- pH Sensitivity : Hydrolyzes in alkaline conditions (pH > 9); avoid aqueous buffers unless stabilized with organic cosolvents (e.g., DMSO) .
- Best Practices : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of action in biological systems?
- Approach :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging structural analogs (e.g., sulfamoyl-thiophene derivatives) .
- MD Simulations : Simulate ligand-protein interactions (GROMACS) to assess stability of binding poses over 100 ns trajectories .
Q. How can researchers resolve contradictory bioactivity data across different assays?
- Case Example : Conflicting IC values in antimicrobial vs. anticancer assays may arise from:
- Assay Conditions : Varying cell permeability (e.g., Gram-negative bacteria vs. HeLa cells) .
- Redox Interference : Thiophene-derived metabolites may interfere with MTT or resazurin-based viability assays .
- Mitigation :
- Use orthogonal assays (e.g., ATP quantification, flow cytometry).
- Pre-treat compounds with liver microsomes to assess metabolic stability .
Q. What strategies enable selective functionalization of the thiophene ring for SAR studies?
- Reactivity Insights :
- Electrophilic Substitution : Bromination at the 4-position of the thiophene ring using NBS in CCl .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-position (Pd(PPh), KCO, DME/HO) .
- SAR Design : Prioritize modifications to the carbamoyl and sulfamoyl groups, as these regions dominate target selectivity .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and real-time monitoring to avoid side reactions (e.g., sulfonamide hydrolysis).
- Characterization : Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation.
- Biological Testing : Use primary cell lines and validate findings with CRISPR-edited knockout models to reduce off-target effects.
For further methodological details, consult peer-reviewed protocols from Journal of Medicinal Chemistry or Organic Process Research & Development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
